molecular formula C14H18O2 B11885309 6-(4-Methoxyphenyl)-1-oxaspiro[2.5]octane

6-(4-Methoxyphenyl)-1-oxaspiro[2.5]octane

Cat. No.: B11885309
M. Wt: 218.29 g/mol
InChI Key: AKXDNPNSHYJTSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Methoxyphenyl)-1-oxaspiro[25]octane is a chemical compound characterized by a spirocyclic structure, where a 1-oxaspiro[25]octane ring is fused with a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-1-oxaspiro[2.5]octane typically involves the formation of the spirocyclic ring system followed by the introduction of the 4-methoxyphenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the annulation strategy can be employed, where the cyclopentane ring is annulated with a four-membered ring using conventional chemical transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of readily available starting materials and minimal chromatographic purifications to streamline the process .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-1-oxaspiro[2.5]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(4-Methoxyphenyl)-1-oxaspiro[2.5]octane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic properties and applications in drug development.

    Industry: It can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-1-oxaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Methoxyphenyl)-1-oxaspiro[2.5]octane
  • 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters

Uniqueness

6-(4-Methoxyphenyl)-1-oxaspiro[2.5]octane is unique due to its specific spirocyclic structure and the presence of the 4-methoxyphenyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

6-(4-methoxyphenyl)-1-oxaspiro[2.5]octane

InChI

InChI=1S/C14H18O2/c1-15-13-4-2-11(3-5-13)12-6-8-14(9-7-12)10-16-14/h2-5,12H,6-10H2,1H3

InChI Key

AKXDNPNSHYJTSP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CCC3(CC2)CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.